molecular formula C25H27FN2O5 B12027528 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 609796-29-4

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B12027528
CAS No.: 609796-29-4
M. Wt: 454.5 g/mol
InChI Key: ZVDFKWADIVXXDI-XTQSDGFTSA-N
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Description

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials may include substituted benzoyl chlorides, morpholine derivatives, and phenyl-substituted pyrroles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one include other pyrrolone derivatives with different substituents. Examples may include:

  • 4-(3-Chloro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
  • 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-piperidinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

609796-29-4

Molecular Formula

C25H27FN2O5

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H27FN2O5/c1-32-20-9-8-18(16-19(20)26)23(29)21-22(17-6-3-2-4-7-17)28(25(31)24(21)30)11-5-10-27-12-14-33-15-13-27/h2-4,6-9,16,22,29H,5,10-15H2,1H3/b23-21+

InChI Key

ZVDFKWADIVXXDI-XTQSDGFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)F

Origin of Product

United States

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